molecular formula C17H19NO3S B5141413 ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5141413
M. Wt: 317.4 g/mol
InChI Key: BKZMRCCKRNYMKS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5,6,7,8,9-hexahydroquinoline-3-carboxylate, is a heterocyclic organic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 2-mthis compound-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, some studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also interfere with the synthesis of DNA and RNA, leading to cell death. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-mthis compound-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, it has exhibited antifungal and antibacterial activity. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages and limitations for laboratory experiments. One of the advantages is its potential anticancer, antifungal, and antibacterial properties, which make it a promising compound for further research. Additionally, it can be synthesized using various methods, making it readily available for laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its potential applications in scientific research.

Future Directions

There are several future directions for the research of ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 2-mthis compound-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One of the directions is to further elucidate its mechanism of action and biochemical and physiological effects. This can be done through in vitro and in vivo studies. Another direction is to explore its potential applications in the treatment of cancer, fungal infections, and bacterial infections. Additionally, further research can be done to optimize its synthesis method and to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using various methods. One of the commonly used methods is the Hantzsch reaction, which involves the condensation of two molecules of this compound acetoacetate with 2-thiophenecarboxaldehyde and ammonium acetate in the presence of ethanol and glacial acetic acid. The reaction proceeds via a series of intermediate steps, leading to the formation of this compound 2-mthis compound-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate as the final product.

Scientific Research Applications

Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. Some studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antifungal activity against various strains of fungi, including Candida albicans. Additionally, it has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-21-17(20)14-10(2)18-11-6-4-7-12(19)15(11)16(14)13-8-5-9-22-13/h5,8-9,16,18H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZMRCCKRNYMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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